molecular formula C20H17ClN2O3S B4164933 3-chloro-4-ethoxy-N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]benzamide

3-chloro-4-ethoxy-N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]benzamide

Cat. No.: B4164933
M. Wt: 400.9 g/mol
InChI Key: KBJGMGOWTIYWSY-UHFFFAOYSA-N
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Description

3-chloro-4-ethoxy-N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]benzamide is an organic compound with a complex structure that includes a benzamide core, a naphthyl group, and various functional groups such as chloro, ethoxy, and hydroxy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-ethoxy-N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-chloro-4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Naphthyl Group: The naphthyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, where a naphthyl boronic acid is coupled with the benzamide derivative in the presence of a palladium catalyst.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-ethoxy-N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonothioyl group can be reduced to form a thiol or a thioether.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of thiols or thioethers.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-chloro-4-ethoxy-N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-chloro-4-ethoxy-N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]benzamide depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary depending on the specific enzyme or biological pathway being studied.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-ethoxy-N-{[(6-hydroxy-1-naphthyl)amino]carbonyl}benzamide: Similar structure but with a carbonyl group instead of a carbonothioyl group.

    3-chloro-4-ethoxy-N-{[(6-methoxy-1-naphthyl)amino]carbonothioyl}benzamide: Similar structure but with a methoxy group instead of a hydroxy group.

Uniqueness

3-chloro-4-ethoxy-N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]benzamide is unique due to the presence of the carbonothioyl group, which can impart different chemical reactivity and biological activity compared to similar compounds with carbonyl or methoxy groups. This uniqueness can be exploited in various applications, such as the development of new therapeutic agents or materials.

Properties

IUPAC Name

3-chloro-4-ethoxy-N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3S/c1-2-26-18-9-6-13(11-16(18)21)19(25)23-20(27)22-17-5-3-4-12-10-14(24)7-8-15(12)17/h3-11,24H,2H2,1H3,(H2,22,23,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJGMGOWTIYWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=C2C=CC(=C3)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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